2-(Acetyloxy)-3-methoxybenzoic acid
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Overview
Description
2-(Acetyloxy)-3-methoxybenzoic acid is an organic compound characterized by the presence of an acetyloxy group and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the acetylation of 3-methoxybenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyloxy group being introduced at the ortho position relative to the methoxy group.
Another method involves the use of acetyl chloride in the presence of a base like triethylamine. This method also results in the formation of the acetyloxy group at the desired position on the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions using acetic anhydride or acetyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 3-methoxybenzoic acid and acetic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or aqueous acid (e.g., hydrochloric acid) can be used to hydrolyze the acetyloxy group.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Hydrolysis: 3-Methoxybenzoic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
2-(Acetyloxy)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The methoxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-(Acetyloxy)benzoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxybenzoic acid: Lacks the acetyloxy group, affecting its reactivity and applications.
2-(Acetyloxy)-4-methoxybenzoic acid: The position of the methoxy group is different, leading to variations in reactivity and biological activity.
Uniqueness
2-(Acetyloxy)-3-methoxybenzoic acid is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of applications in various fields.
Properties
IUPAC Name |
2-acetyloxy-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBRPXJFIGHDQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631578 |
Source
|
Record name | 2-(Acetyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2554-82-7 |
Source
|
Record name | 2-(Acetyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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